molecular formula C19H18Cl2N2O2 B299934 3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Numéro de catalogue B299934
Poids moléculaire: 377.3 g/mol
Clé InChI: GYZJCEQKRMONMJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, ischemia, and epilepsy.

Mécanisme D'action

DPCPX is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that plays an important role in the regulation of neuronal activity. The adenosine A1 receptor is primarily located in the brain and is involved in the regulation of neurotransmitter release, neuronal excitability, and synaptic plasticity. DPCPX binds to the adenosine A1 receptor and blocks the binding of adenosine, leading to a reduction in the inhibitory effects of adenosine on neuronal activity.
Biochemical and Physiological Effects:
DPCPX has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of glutamate, a major excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that plays an important role in motor function. In addition, DPCPX has been shown to reduce the production of reactive oxygen species, which are implicated in the pathogenesis of various diseases.

Avantages Et Limitations Des Expériences En Laboratoire

DPCPX has several advantages for lab experiments. It is a highly selective antagonist of the adenosine A1 receptor, which allows for specific targeting of this receptor. It is also a potent antagonist, which allows for effective inhibition of the receptor. However, DPCPX has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its duration of action.

Orientations Futures

There are several future directions for research on DPCPX. One area of research is the development of more potent and selective antagonists of the adenosine A1 receptor. Another area of research is the investigation of the potential therapeutic applications of DPCPX in other diseases, such as Alzheimer's disease and Huntington's disease. Finally, the development of new delivery methods for DPCPX, such as nanoparticles or liposomes, may improve its solubility and duration of action.

Méthodes De Synthèse

The synthesis of DPCPX was first reported by Daly and colleagues in 1983. The method involves the reaction of 3,4-dichlorobenzoyl chloride with 2-(1-piperidinylcarbonyl)aniline in the presence of a base, such as triethylamine or pyridine. The reaction is carried out in an organic solvent, such as dichloromethane or chloroform, under reflux conditions. The resulting product is then purified by column chromatography to obtain pure DPCPX.

Applications De Recherche Scientifique

DPCPX has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, where it reduces the loss of dopaminergic neurons and improves motor function. DPCPX has also been shown to have neuroprotective effects in animal models of ischemia, where it reduces the infarct size and improves neurological function. In addition, DPCPX has been shown to have anticonvulsant effects in animal models of epilepsy, where it reduces the frequency and severity of seizures.

Propriétés

Nom du produit

3,4-dichloro-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide

Formule moléculaire

C19H18Cl2N2O2

Poids moléculaire

377.3 g/mol

Nom IUPAC

3,4-dichloro-N-[2-(piperidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H18Cl2N2O2/c20-15-9-8-13(12-16(15)21)18(24)22-17-7-3-2-6-14(17)19(25)23-10-4-1-5-11-23/h2-3,6-9,12H,1,4-5,10-11H2,(H,22,24)

Clé InChI

GYZJCEQKRMONMJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

SMILES canonique

C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.